(10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride is a chemical compound with the molecular formula C17H17ClN2S and a molecular weight of 316.85 g/mol . This compound is known for its biological activity, particularly its ability to inhibit MDMX expression in breast cancer cells through the activation of p53, leading to apoptosis in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride involves the reaction of 10-methyl-9-anthracenylamine with methyl isothiocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or DMSO, with the product being isolated and purified through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with additional steps for purification and quality control to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbamimidothioic acid methyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its ability to inhibit MDMX expression and activate p53, leading to apoptosis in cancer cells.
Medicine: Investigated for its potential as an antitumor agent, particularly in breast cancer research.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of (10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride involves the activation of p53-dependent transcription. This compound increases the levels of endogenous p53 in tumor cells and protects p53 from Mdm2-mediated degradation. By inhibiting MDMX expression, the compound promotes apoptosis in cancer cells, displaying some selectivity for tumor cells over normal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
NSC 146109 hydrochloride: Another small molecule p53 activator that targets MDMX and has potential research applications in breast cancer.
XI-011: A related compound with similar biological activity and mechanism of action.
Uniqueness
(10-Methyl-9-anthracenyl)carbamimidothioic acid methyl ester hydrochloride is unique due to its specific structure and ability to selectively activate p53-dependent transcription in tumor cells. This selectivity makes it a valuable compound for cancer research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H17ClN2S |
---|---|
Molekulargewicht |
316.8 g/mol |
IUPAC-Name |
methyl N'-(10-methylanthracen-9-yl)carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C17H16N2S.ClH/c1-11-12-7-3-5-9-14(12)16(19-17(18)20-2)15-10-6-4-8-13(11)15;/h3-10H,1-2H3,(H2,18,19);1H |
InChI-Schlüssel |
PRRZXPDPXRRGIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)N=C(N)SC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.